1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting with the construction of the pyrrolidine ring. Common synthetic routes include:
Ring Construction: This can be achieved through cyclization reactions involving acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, various functional groups, including the trifluoromethyl group, can be introduced through substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
1-Benzyl 2-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives:
Pyrrolidine-2,5-dione: This compound is also a pyrrolidine derivative but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Pyrrolidine-2-one: Another similar compound, which has a different substitution pattern, leading to variations in reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H14F3NO5 |
---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 3-oxo-5-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H14F3NO5/c1-23-13(21)12-10(20)7-11(15(16,17)18)19(12)14(22)24-8-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
InChI Key |
XJTFAPBWZUMHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CC(N1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.